molecular formula C8H12N4 B1477818 N4-allyl-N6-methylpyrimidine-4,6-diamine CAS No. 1903104-81-3

N4-allyl-N6-methylpyrimidine-4,6-diamine

Cat. No.: B1477818
CAS No.: 1903104-81-3
M. Wt: 164.21 g/mol
InChI Key: NBNHVBRFGRAIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-allyl-N6-methylpyrimidine-4,6-diamine (CAS# 98335-15-0) is a synthetic small molecule featuring a pyrimidine core selectively functionalized at the 4 and 6 positions. This compound belongs to a class of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives, which are recognized in medicinal chemistry as a privileged scaffold for the development of novel therapeutic agents . The pyrimidine core is a fundamental heterocycle in biologically active compounds and represents a key pharmacophore in modern drug discovery . Researchers value this specific substitution pattern for its potential in structure-activity relationship (SAR) studies, particularly in the optimization of potency and physicochemical properties . The allyl and methyl substituents provide distinct synthetic handles for further chemical modification, making this diamine a versatile building block or intermediate for constructing more complex molecules aimed at various biological targets. In pharmacological contexts, analogous pyrimidine-4,6-diamine structures have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) for applications in non-small cell lung cancer research, demonstrating the scaffold's relevance in oncology drug discovery . Other 2,4-diamino-6-methylpyrimidine derivatives have also been explored in phenotypic screens for the treatment of parasitic diseases like Chagas' disease, indicating a broader potential for this chemical series in infectious disease research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1903104-81-3

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

6-N-methyl-4-N-prop-2-enylpyrimidine-4,6-diamine

InChI

InChI=1S/C8H12N4/c1-3-4-10-8-5-7(9-2)11-6-12-8/h3,5-6H,1,4H2,2H3,(H2,9,10,11,12)

InChI Key

NBNHVBRFGRAIHU-UHFFFAOYSA-N

SMILES

CNC1=CC(=NC=N1)NCC=C

Canonical SMILES

CNC1=CC(=NC=N1)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Pyrimidine-Diamine Derivatives with Quinoline Moieties

  • N6-(2-Amino-6-m-tolylpyrimidin-4-yl)-2-(4-fluorophenyl)quinoline-4,6-diamine (Compound 1) Structure: A quinoline-pyrimidine hybrid with a fluorophenyl group and methyl-tolyl substituents. Synthesis: Prepared via nucleophilic substitution between 2-amino-6-m-tolylpyrimidin-4-ol and 2-(4-fluorophenyl)quinoline-4,6-diamine in N-methyl-2-pyrrolidinone (NMP) under nitrogen .

Pyrazolo-Pyrimidine Derivatives

  • N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Structure: A pyrazolo-pyrimidine core with bulky 3,4-dimethylphenyl and 3-methoxypropyl groups.
  • N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

    • Structure : Features a chloro-methylphenyl group and ethyl substituent.
    • Properties : Molecular weight = 316.79 g/mol; aqueous solubility = 0.5 µg/mL at pH 7.4, lower than unsubstituted pyrimidine-diamines due to hydrophobic groups .

Simpler Pyrimidine-Diamine Bases

  • 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • Structure : Unsubstituted pyrazolo-pyrimidine core.
    • Properties : Neutral pH, good solubility, and organic base behavior . Contrasts with this compound, where allyl/methyl groups may reduce solubility.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility pKa Key Features
This compound (Hypothetical) C8H11N5 177.21 (calculated) Moderate (predicted) ~6–7 (predicted) Allyl group enhances lipophilicity
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine C13H17N5 243.31 Not reported 6.29 Trimethyl groups increase steric bulk
N4-(3-Chloro-4-methylphenyl)-N6-ethyl analog C15H17ClN6 316.79 0.5 µg/mL Not reported Low solubility due to chloro substituent

Enzyme Inhibition

  • Quinolinyl Pyrimidines (e.g., Compound 15): Demonstrated activity against NDH-2, a respiratory enzyme in pathogens like Mycobacterium tuberculosis. Substitutions at N4/N6 positions modulate potency; removal of exocyclic amines (e.g., Compound 15) reduced activity by 50% compared to parent compounds .
  • This compound : Hypothetically, the allyl group could improve membrane permeability, enhancing intracellular targeting.

Protein Aggregation Modulation

  • Pyridazine-Diamines (e.g., RS-0406): Reduced α-synuclein aggregation in Parkinson’s disease models.
  • Compound 6 () : Exhibited distinct turbidity profiles in α-synuclein assays, indicating unique binding modes compared to other diamine derivatives.

Key Research Findings and Gaps

Synthetic Flexibility : Pyrimidine-diamines are synthetically tunable; substituents at N4/N6 significantly alter solubility and bioactivity .

Biological vs. Material Applications: Quinolinyl/pyrazolo-pyrimidines prioritize biological targeting, while triazine hybrids excel in optoelectronics .

Data Gaps: Limited solubility or stability data for this compound necessitate further experimental validation.

Preparation Methods

General Synthetic Strategies for Pyrimidine-4,6-diamines

The synthesis of pyrimidine-4,6-diamines typically involves nucleophilic substitution reactions on suitably functionalized pyrimidine precursors. The key challenge lies in the selective functionalization of the N4 and N6 positions without undesired side reactions or over-substitution.

Two main approaches are used:

Specific Preparation Methods of N4-allyl-N6-methylpyrimidine-4,6-diamine

Starting Material Preparation

The synthesis often begins with 2,4,6-trichloropyrimidine or ethyl 2,4-dichloropyrimidine-5-carboxylate as the core scaffold. Selective substitution at the 4 and 6 positions is achieved by controlling reaction conditions and choice of nucleophiles.

Allylation at N4 Position

  • The N4-allyl group introduction is typically conducted via nucleophilic substitution using allylamine or allyl halides under basic or catalytic conditions.
  • Reaction conditions such as temperature (80–130 °C) and solvents like ethanol or 1,4-dioxane are optimized to favor selective allylation at N4.

Methylation at N6 Position

  • Methylation at the N6 position is achieved using methylamine or methylating agents in the presence of bases like potassium carbonate.
  • Copper(I) iodide and N,N'-dimethylethylenediamine have been reported as catalysts to facilitate substitution reactions on pyrimidine derivatives, enhancing yields and selectivity.

Example Synthetic Procedure

A representative synthesis involves:

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Methylation at N6 Methylamine, K2CO3, CuI, N,N'-dimethylethylenediamine, 1,4-dioxane, 80–95 °C, 18 h 47–74 Catalytic system improves yield and selectivity
Allylation at N4 Allylamine or allyl halide, ethanol or dioxane, reflux or 80–130 °C Not explicitly reported Careful control needed to avoid over-alkylation
Purification Silica gel chromatography or recrystallization - Essential for product purity

Mechanistic Insights and Catalytic Effects

  • Copper(I) iodide catalysis in the presence of N,N'-dimethylethylenediamine facilitates the substitution reactions by stabilizing intermediate complexes and enhancing nucleophilicity of amines.
  • The use of potassium carbonate as a base neutralizes generated acids and drives the reaction forward.
  • Reaction temperature and solvent choice critically affect the regioselectivity and yield of the allylation and methylation steps.

Challenges and Considerations

  • Starting materials such as dichloropyrimidines may require careful handling due to their reactivity.
  • Multistep synthesis may involve protection/deprotection strategies to avoid side reactions.
  • Harsh conditions or prolonged heating can lead to decomposition or side products.
  • Purification steps are crucial to obtain analytically pure this compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Reaction Conditions Yield (%) Advantages Disadvantages
Direct substitution on dichloropyrimidine Ethyl 2,4-dichloropyrimidine-5-carboxylate Methylamine, Allylamine, CuI, K2CO3, N,N'-dimethylethylenediamine 80–130 °C, 18 h, 1,4-dioxane/ethanol 47–74 Selective functionalization, catalytic Requires careful control, multistep
Stepwise protection and substitution Protected aminopyrimidine intermediates Allylamine, methylating agents Reflux, ethanol or dioxane Not reported Avoids side reactions Longer synthesis time

Research Findings and Literature Support

  • The catalytic substitution method employing copper(I) iodide and N,N'-dimethylethylenediamine has been demonstrated to improve yields and selectivity in pyrimidine derivatives functionalization.
  • Multicomponent condensation reactions and microwave-assisted solvent-free methods have been explored for related pyrimidine systems but often involve complex starting materials and conditions.
  • The preparation of this compound specifically benefits from controlled nucleophilic substitution on dichloropyrimidine scaffolds, balancing reaction conditions to optimize product purity and yield.

Q & A

Q. Q. How to address inconsistent IC50_{50} values across replicate assays?

  • Answer :
  • Ensure consistent cell passage number and viability (>95%).
  • Normalize data to internal controls (e.g., staurosporine for apoptosis).
  • Use nonlinear regression (e.g., GraphPad Prism) with outlier detection .

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